molecular formula C17H11FN2O4S B2858245 3-(2-fluoro-4-nitrophenoxy)-N-phenyl-2-thiophenecarboxamide CAS No. 303152-03-6

3-(2-fluoro-4-nitrophenoxy)-N-phenyl-2-thiophenecarboxamide

Cat. No. B2858245
CAS RN: 303152-03-6
M. Wt: 358.34
InChI Key: NFZIWYBXFGDOMK-UHFFFAOYSA-N
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Description

3-(2-fluoro-4-nitrophenoxy)-N-phenyl-2-thiophenecarboxamide is a chemical compound with the molecular formula C17H10F2N2O4S and a molecular weight of 376.34 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H10F2N2O4S/c18-11-3-1-2-4-13(11)20-17(22)16-15(7-8-26-16)25-14-6-5-10(21(23)24)9-12(14)19/h1-9H,(H,20,22) . This indicates the presence of fluorine, nitrogen, oxygen, sulfur, and carbon atoms in the molecule.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 402.4±45.0 °C and a predicted density of 1.513±0.06 g/cm3 . Its pKa is predicted to be 10.37±0.70 .

Scientific Research Applications

Discovery and Medicinal Chemistry Applications

Compounds with structural similarities have been identified as potent and selective inhibitors in medicinal chemistry research. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were discovered as selective Met kinase inhibitors. Analogues demonstrated complete tumor stasis in Met-dependent gastric carcinoma xenograft models, leading to their advancement into clinical trials (Schroeder et al., 2009).

Material Science Applications

Research in material science has focused on the synthesis and characterization of new compounds for their potential applications in creating novel materials. A study synthesized a bis(ether-carboxylic acid) and derived aromatic polyamides, which showed excellent solubility, thermal stability, and potential for creating transparent, flexible films (Hsiao, Yang, & Lin, 1999). Another study explored the tuning of optical properties and enhancement of solid-state emission of poly(thiophene)s through molecular control, demonstrating the impact of various functional groups on the materials' photophysical properties (Li, Vamvounis, & Holdcroft, 2002).

Environmental Studies

In environmental research, the photodecomposition of structurally related herbicides, like nitrofen, has been studied to understand their degradation pathways and potential environmental impacts. These studies highlight the rapid cleavage of ether linkages under sunlight, forming various degradation products (Nakagawa & Crosby, 1974).

Safety and Hazards

The compound is classified as potentially harmful if inhaled, causing skin irritation and serious eye irritation . Safety precautions include avoiding breathing dust/fumes, wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .

Mechanism of Action

Target of Action

Compounds with similar structures have been used in proteomics research

Mode of Action

It’s worth noting that compounds with similar structures have been used in the synthesis of aminopyridines via amination reactions .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of aminopyridines , which are involved in various biochemical pathways. Aminopyridines are known to block potassium channels, thereby prolonging action potentials and increasing neurotransmitter release.

Pharmacokinetics

A compound with a similar structure, “4-(2-fluoro-4-nitrophenoxy)-1-([11c]methyl)-1,2,3,6-tetrahydropyridine”, has been used as a mao-a selective pet-mri hybrid imaging agent . This suggests that the compound may have good bioavailability and can cross the blood-brain barrier.

Result of Action

Compounds with similar structures have been used in proteomics research , suggesting that they may have effects at the molecular and cellular levels.

properties

IUPAC Name

3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O4S/c18-13-10-12(20(22)23)6-7-14(13)24-15-8-9-25-16(15)17(21)19-11-4-2-1-3-5-11/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZIWYBXFGDOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide

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